

Application Notes: Staining of Fixed Cells with BODIPY™ 558/568 C12

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Compound of Interest

Compound Name: Bodipy 558/568 C12

Cat. No.: B606313

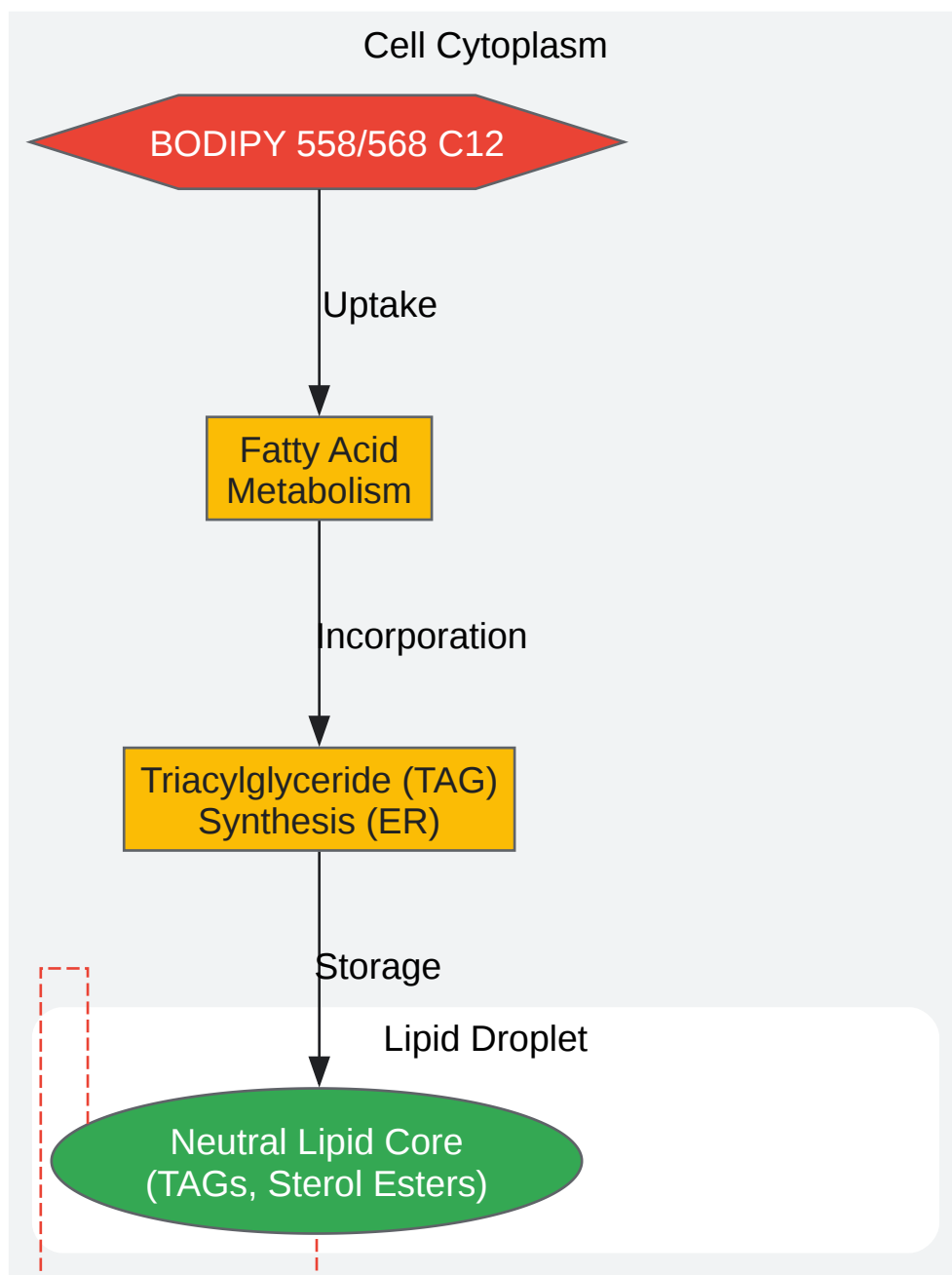
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Introduction

BODIPY™ 558/568 C12 is a lipophilic, orange-red fluorescent probe widely utilized for visualizing and tracking lipids within cells.[1] Structurally, it consists of a BODIPY (boron-dipyrromethene) fluorophore covalently linked to a 12-carbon fatty acid chain (lauric acid).[2][3] This fatty acid tail facilitates its incorporation into neutral lipid structures, making it an exceptional marker for lipid droplets (LDs).[2][4] The dye exhibits bright, sharp fluorescence with high quantum yield and is relatively insensitive to the polarity and pH of its environment, ensuring stable performance under various physiological conditions.[1][2][5] These properties make it suitable for high-resolution imaging of lipid dynamics in both live and fixed cells.[1][5]

Mechanism of Action

The operational principle of BODIPY™ 558/568 C12 relies on its lipophilic nature. The C12 fatty acid chain mimics natural fatty acids, allowing the probe to be metabolized by the cell and incorporated into neutral lipids like triacylglycerides (TAGs) and stored within the core of lipid droplets.[1][6] When the cell is illuminated with the appropriate excitation wavelength, the BODIPY™ core emits a strong fluorescent signal, revealing the localization and morphology of these lipid-rich organelles.[1] The probe primarily localizes to LDs and can also be found in the endoplasmic reticulum (ER), a key site of lipid synthesis.[1]



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Figure 1: Mechanism of **BODIPY 558/568 C12** incorporation into lipid droplets.

Properties and Characteristics

The key characteristics of BODIPY™ 558/568 C12 are summarized in the table below. These properties are essential for designing experiments and configuring imaging equipment.

Property	Value	Reference(s)
CAS Number	158757-84-7	[1][4][7]
Molecular Formula	C ₂₅ H ₃₁ BF ₂ N ₂ O ₂ S	[7][8]
Molecular Weight	472.4 g/mol	[1][4]
Excitation Maximum	~558 nm	[4][5][7]
Emission Maximum	~568 nm	[4][5][7]
Appearance	Red to black powder, film, or oil	[1]
Solubility	Soluble in DMSO and DMF	[4][7]
Storage Temperature	-20°C, desiccated	[1][8]

Detailed Protocol for Staining Fixed Cells

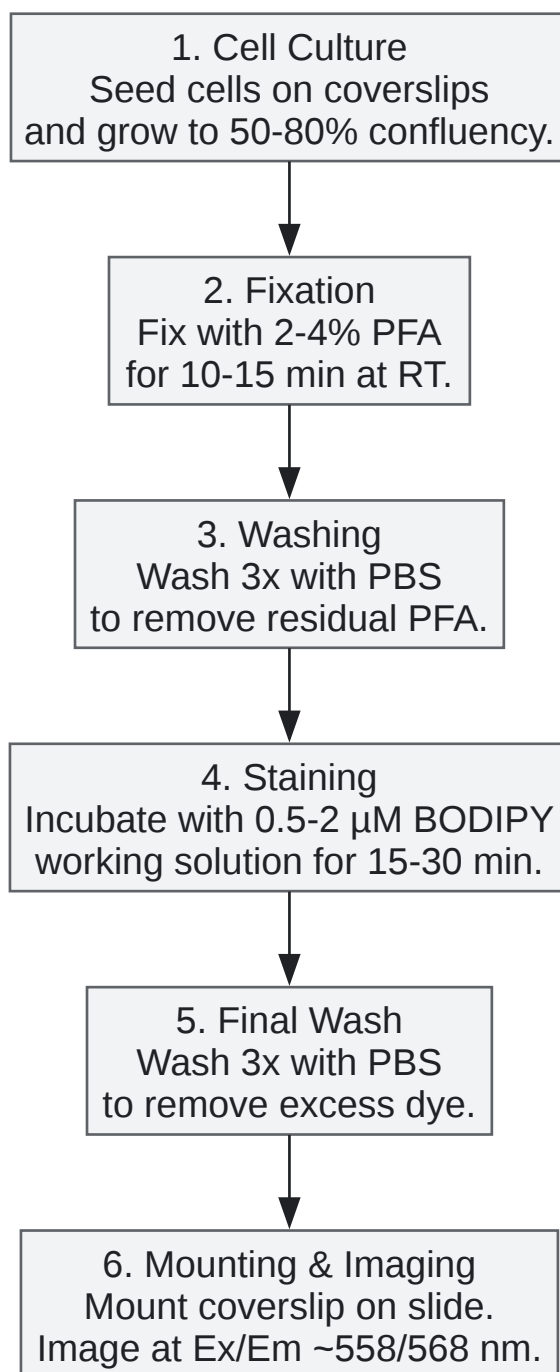
This protocol provides a step-by-step guide for staining lipid droplets in fixed cultured cells using BODIPY™ 558/568 C12.

I. Reagent Preparation

- BODIPY™ 558/568 C12 Stock Solution (1-10 mM):
 - Dissolve 1 mg of BODIPY™ 558/568 C12 (MW = 472.4) in 212 µL of high-quality, anhydrous DMSO to create a 10 mM stock solution.[5] Adjust volume for other desired concentrations (e.g., 382 µL for 10 mM as per another source).
 - Vortex thoroughly until fully dissolved.
 - Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C, protected from light. The solution is stable for at least 4 years under proper storage.[4]
- BODIPY™ 558/568 C12 Working Solution (0.5-2 µM):

- Immediately before use, dilute the stock solution in a buffered saline solution such as Phosphate-Buffered Saline (PBS), pH 7.4.
- For example, to make 1 mL of a 1 μ M working solution from a 1 mM stock, add 1 μ L of the stock solution to 999 μ L of PBS.
- Vortex the solution thoroughly just before adding it to the cells to prevent aggregation.[\[9\]](#)
- Fixation Solution (2-4% Paraformaldehyde):
 - Prepare a 2-4% solution of paraformaldehyde (PFA) in PBS. A methanol-free PFA is recommended to best preserve cell morphology.[\[9\]](#)
 - Caution: PFA is toxic and should be handled in a fume hood.

II. Experimental Workflow



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Figure 2: General experimental workflow for staining fixed cells.

III. Step-by-Step Staining Procedure

- Cell Preparation:

- Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-80%). Treat cells with experimental compounds if required.
- Fixation:
 - Carefully aspirate the culture medium.
 - Gently wash the cells once with PBS.
 - Add enough 2-4% PFA solution to completely cover the cells.
 - Incubate for 10-15 minutes at room temperature.[\[10\]](#)[\[11\]](#)
- Washing:
 - Aspirate the fixation solution.
 - Wash the cells three times with PBS, for 5 minutes each wash, to ensure all residual PFA is removed.[\[10\]](#)[\[11\]](#)
- Permeabilization (Optional):
 - Note: Permeabilization is often not required for BODIPY™ 558/568 C12 to access lipid droplets and can potentially compromise lipid droplet integrity by extracting lipids.[\[12\]](#) Strong detergents like Triton™ X-100 should be avoided.[\[12\]](#)
 - If co-staining for an intracellular protein target with antibodies is necessary, a mild permeabilization step can be performed. Use a gentle detergent like 0.1% Saponin in PBS for 10 minutes.[\[9\]](#) Proceed with your immunofluorescence protocol before or concurrently with BODIPY™ staining.
- Staining:
 - Aspirate the final PBS wash.
 - Add the freshly prepared BODIPY™ 558/568 C12 working solution (0.5-2 μ M) to the cells, ensuring the coverslip is fully covered.[\[10\]](#)

- Incubate for 15-30 minutes at room temperature, protected from light.[10] The optimal concentration and time may vary depending on the cell type and lipid content, so titration is recommended.[10]
- Final Washes:
 - Aspirate the staining solution.
 - Wash the cells three times with PBS for 5-10 minutes each to reduce background fluorescence.[9]
- Mounting and Imaging:
 - Mount the coverslip onto a glass microscope slide using an aqueous mounting medium. An anti-fade reagent is recommended to preserve the signal.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the dye's spectrum (Excitation: ~558 nm, Emission: ~568 nm).[4][5] This typically corresponds to a standard Texas Red or similar filter set.

Protocol Parameters Summary

Parameter	Recommended Range/Value	Notes
Cell Confluency	50-80%	Avoid over-confluent cultures to ensure healthy cell morphology.
Fixative	2-4% Paraformaldehyde in PBS	Mild fixation is crucial to preserve lipid droplet structure. [10]
Fixation Time	10-15 minutes	Over-fixation can alter cellular structures.
Stock Solution Conc.	1-10 mM in DMSO	Store at -20°C, protected from light.
Working Solution Conc.	0.5-2 µM in PBS	Titrate to find the optimal concentration for your specific cell line and experiment.[10]
Staining Time	15-30 minutes	Can be extended slightly for fixed cells to ensure complete labeling.[10]
Imaging Setup	Ex: ~558 nm / Em: ~568 nm	Use filter sets appropriate for red fluorescence.

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